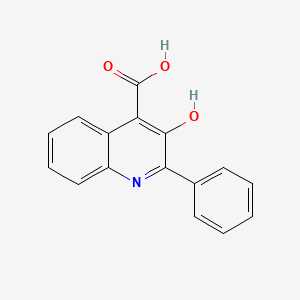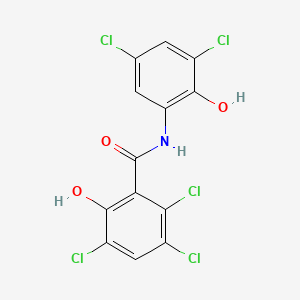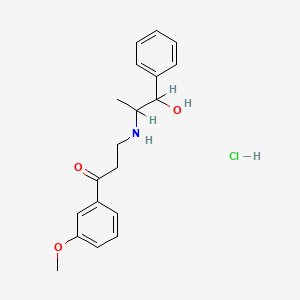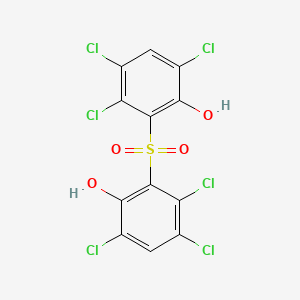
p38 MAP Kinase Inhibitor IV
Vue d'ensemble
Description
p38 MAP Kinase Inhibitor IV, also known under CAS 1638-41-1, is a small molecule/inhibitor that controls the biological activity of p38 MAP Kinase . It is primarily used for Phosphorylation & Dephosphorylation applications . The inhibitor is a cell-permeable symmetrical sulfone compound that acts as a potent and ATP-competitive inhibitor of p38α/β MAPK .
Molecular Structure Analysis
The inhibitor’s empirical formula is C12H4Cl6O4S, and its molecular weight is 456.94 . The structure of p38 kinases consists of N- and C-lobes of the kinase domain with the active site in between ATP binding site and TGY dual phosphorylation site .
Physical And Chemical Properties Analysis
The inhibitor is a solid substance with a light yellow color . It is soluble in DMSO at 4.5 mg/mL . The storage condition is OK to freeze, desiccated (hygroscopic), and protect from light .
Applications De Recherche Scientifique
Neurodegenerative Diseases
p38 MAP Kinase Inhibitor IV has been used in research related to neurodegenerative diseases such as dementia with Lewy bodies (DLB) and Parkinson’s disease (PD). It has been found that inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD . The compound SKF-86002, which inhibits p38α/β, was used to reduce neuroinflammation and ameliorate synaptic, neurodegenerative, and motor behavioral deficits in transgenic mice overexpressing human α-synuclein .
Neuroinflammatory Diseases
p38α MAPK inhibitors have been developed and tested for the treatment of various disorders, especially those with the origin of inflammation . These inhibitors have shown potential to cross the blood-brain barrier (BBB), making them suitable for the treatment of neuroinflammatory diseases .
Regulation of Migration and Proliferation
p38 MAP Kinase Inhibitor IV has been used to block p38α kinase activation in order to examine if HOXB7 is involved in the regulation of migration and proliferation process via AKT/MAPK signaling .
Inflammatory Diseases
Inhibition of p38 MAPK has been shown to effectively alleviate inflammatory diseases such as rheumatoid arthritis, cardiovascular disease, and inflammatory pain .
Alzheimer’s Disease
p38α inhibitors such as VX-745 (neflamapimod) have been used to reduce inflammation and β-amyloid (Aβ)– induced neurotoxicity. Moreover, VX-745 was tested in a phase 2 clinical trial in patients with mild to moderate Alzheimer’s disease .
Dementia with Lewy Bodies
VX-745 has also been tested in patients with dementia with Lewy bodies for safety and clinical outcomes .
Mécanisme D'action
Target of Action
The primary target of the p38 MAP Kinase Inhibitor IV is the p38α/β MAPK . The p38 MAPK family is a group of serine/threonine enzymes consisting of four family members including p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13) . These kinases are activated by a wide range of cellular stresses and inflammatory cytokines, and are involved in cell differentiation, autophagy, and apoptosis .
Mode of Action
The p38 MAP Kinase Inhibitor IV is an ATP-competitive inhibitor of p38α/β MAPK . It inhibits the catalytic activity of p38α/β MAPK by binding to the ATP binding pocket . This inhibition results in the reduction of the phosphorylation and activation of protein kinase B (PKB, also known as Akt), which are involved in a wide array of signaling pathways .
Biochemical Pathways
The p38 MAPK pathway allows cells to interpret a wide range of external signals and respond appropriately by generating a plethora of different biological effects . The activation of p38α MAPK is induced by a variety of stressors such as ultraviolet (UV) light, heat or osmotic shock, oxidative stress conditions, and also when cells are exposed to cytokines and chemokines . Disruption of the p38α MAPK signaling pathway is known as an important factor in the occurrence of various diseases, especially disorders with the origin of inflammation .
Result of Action
The inhibition of p38α MAPK can lead to a reduction in neuroinflammation and amelioration of synaptic, neurodegenerative, and motor behavioral deficits in certain disease models . Moreover, treatment with p38 MAP Kinase Inhibitor IV can promote the redistribution of p38γ to synapses and reduce the accumulation of α-synuclein in certain models . It has also been shown to be more effective than other inhibitors in inhibiting LPS-induced IL-1β release from hPBMC .
Action Environment
The action, efficacy, and stability of p38 MAP Kinase Inhibitor IV can be influenced by various environmental factors. For instance, the p38 MAPK pathway is activated by a wide range of cellular stresses and inflammatory cytokines . Therefore, the presence of these factors in the environment can potentially influence the action of the inhibitor.
Orientations Futures
The future directions of p38 MAP Kinase Inhibitor IV research could involve focusing more on the design, production, and biological evaluation of new central nervous system (CNS)-active p38α MAPK inhibitors . This is due to the potential of these inhibitors to cross the blood-brain barrier (BBB) and their role in the treatment of neurodegenerative disorders .
Propriétés
IUPAC Name |
3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6O4S/c13-3-1-5(15)9(19)11(7(3)17)23(21,22)12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUKHICVNCCQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162887 | |
| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p38 MAP Kinase Inhibitor IV | |
CAS RN |
1638-41-1 | |
| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Sulfonyl-bis-(3,4,6-trichlorophenol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-SULFONYL-BIS-(3,4,6-TRICHLOROPHENOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71127S05IX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



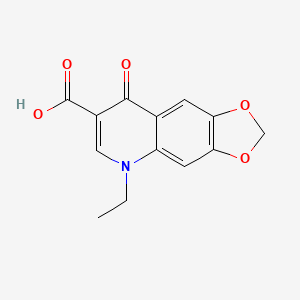




![3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B1678070.png)

